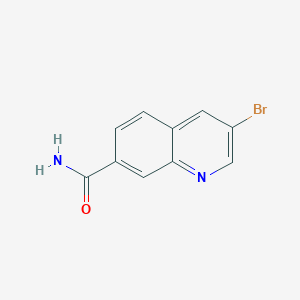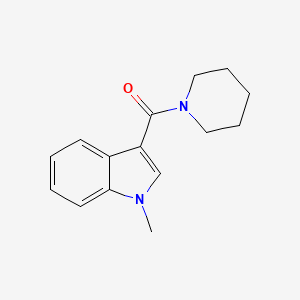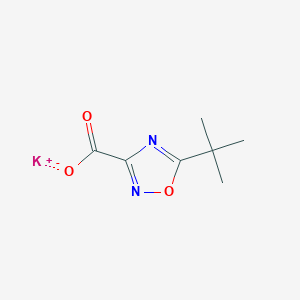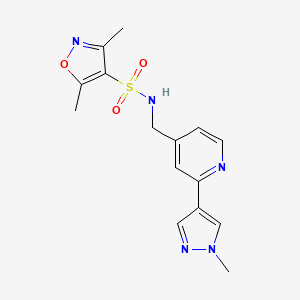
3-Bromoquinoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoquinoline-7-carboxamide: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C10H7BrN2O and is characterized by a bromine atom at the third position and a carboxamide group at the seventh position on the quinoline ring .
Applications De Recherche Scientifique
Chemistry: 3-Bromoquinoline-7-carboxamide is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the design of novel drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of materials with specific properties .
Safety and Hazards
The safety information for 3-Bromoquinoline-7-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Orientations Futures
The future directions for 3-Bromoquinoline-7-carboxamide and similar compounds involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . Researchers are also interested in investigating the type and mode of interaction of these derivatives against various enzymes .
Mécanisme D'action
Target of Action
Quinoline-carboxamide derivatives, a class to which this compound belongs, have been studied for their anti-proliferative activities against various cell lines .
Mode of Action
Quinoline-carboxamide derivatives have shown to interact with their targets, leading to anti-proliferative effects .
Result of Action
Quinoline-carboxamide derivatives have demonstrated anti-proliferative activities against various cell lines .
Analyse Biochimique
Biochemical Properties
It is known that quinoline carboxamides, the family to which this compound belongs, can interact with various biomolecules
Cellular Effects
Some quinoline carboxamides have been shown to have significant effects on various types of cells and cellular processes . For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carboxamide can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the carboxamide group. For instance, the bromination of quinoline can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline can then be reacted with an appropriate amide source, such as ammonia or an amine, to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoquinoline-7-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the quinoline ring can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.
Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-7-carboxylic acid or reduction to form 3-aminoquinoline-7-carboxamide.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine, bromine, or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Electrophilic Substitution: Substituted quinoline derivatives.
Nucleophilic Substitution: Various amide derivatives.
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 3-Aminoquinoline-7-carboxamide.
Comparaison Avec Des Composés Similaires
Quinoline-3-carboxamide: Similar structure but lacks the bromine atom at the third position.
7-Bromoquinoline-3-carboxamide: Similar structure but with the bromine atom at the seventh position and the carboxamide group at the third position.
3-Aminoquinoline-7-carboxamide: Similar structure but with an amino group instead of a bromine atom at the third position.
Uniqueness: 3-Bromoquinoline-7-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group on the quinoline ring.
Propriétés
IUPAC Name |
3-bromoquinoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJJNUNCMCXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)
![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)
![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)
![3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2834997.png)


